

Twisted Intramolecular Charge Transfer (TICT) in DCVJ: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 9-(2,2-Dicyanovinyl)julolidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical phenomenon of twisted intramolecular charge transfer (TICT) as observed in the fluorescent molecular rotor **9-(2,2-Dicyanovinyl)julolidine** (DCVJ). This document details the core principles of TICT in DCVJ, presents quantitative photophysical data, outlines key experimental protocols for its application, and visualizes complex processes through detailed diagrams.

The Core Principle: Twisted Intramolecular Charge Transfer (TICT) in DCVJ

DCVJ is a prime example of a molecular rotor whose fluorescence properties are governed by the TICT mechanism. The molecule consists of an electron-donating julolidine moiety and an electron-accepting dicyanovinyl group, connected by a single bond. Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In environments with low viscosity, the dicyanovinyl group can rotate around the single bond relative to the julolidine group, leading to the formation of a non-emissive, charge-separated TICT state. This rotation provides a non-radiative decay pathway, effectively quenching the fluorescence.

However, in viscous environments, this intramolecular rotation is hindered. The restriction of this torsional motion inhibits the formation of the dark TICT state, forcing the molecule to relax from the emissive LE state via fluorescence. This results in a significant increase in the

fluorescence quantum yield and lifetime of DCVJ, making it a highly sensitive probe for local microviscosity.^{[1][2][3]}

The relationship between the fluorescence quantum yield (Φ_f) and the viscosity (η) of the medium can be described by the Förster-Hoffmann equation:

$$\Phi_f = C * \eta^x$$

where C and x are constants specific to the molecular rotor.^{[4][5]} This power-law dependence allows for the quantitative measurement of viscosity in various systems.

Quantitative Photophysical Data of DCVJ

The photophysical properties of DCVJ are highly sensitive to the polarity and viscosity of its environment. The following table summarizes key quantitative data for DCVJ in a range of solvents.

Solvent	Viscosity (cP at 20°C)	Dielectric Constant	Emission Max (λ_{em} , nm)	Fluorescence Quantum Yield (Φ_f)	Fluorescence Lifetime (τ , ns)
Methanol	0.59	32.7	~500	Low	Short
Ethanol	1.20	24.5	~500	-	-
Propan-1-ol	2.26	20.1	-	-	-
Ethylene Glycol	19.9	37.7	~505	-	-
Glycerol	1490	42.5	~505	High (up to 30-fold increase from propan-1-ol) [6]	-
Water	1.00	80.1	-	Very Low ($\sim 10^{-4}$) [7]	Very Short [7]
Dichloromethane	0.44	9.1	~500	-	-
Acetonitrile	0.37	37.5	-	-	-
Dimethyl Sulfoxide (DMSO)	2.24	46.7	-	-	-
Methanol- Glycerol Mixtures	Variable	Variable	-	Increases with glycerol content	Increases with glycerol content [2] [8]

Note: Specific values for quantum yield and lifetime can vary depending on the experimental setup and reference standards used. The trend of increasing fluorescence with viscosity is the key takeaway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the TICT properties of DCVJ.

Viscosity Measurement in Solution and Lipid Membranes

This protocol describes how to determine the microviscosity of a sample using DCVJ.

Materials:

- DCVJ stock solution (e.g., 1 mM in DMSO)
- Solvents of known viscosity for calibration (e.g., methanol-glycerol mixtures)
- Sample of interest (e.g., liposome suspension)
- Fluorometer or plate reader with fluorescence intensity measurement capabilities
- Spectrophotometer for absorbance measurements

Procedure:

- Calibration Curve Generation:
 - Prepare a series of solutions with known viscosities using methanol-glycerol mixtures.
 - Add a small aliquot of DCVJ stock solution to each standard solution to a final concentration of approximately 1-5 μM .
 - Measure the fluorescence emission spectrum (e.g., excitation at 450 nm, emission scan from 470 to 600 nm) and the absorbance spectrum (e.g., scan from 350 to 550 nm) for each standard.
 - Calculate the fluorescence-to-absorbance ratio ($R = F/A$) for each standard, where F is the integrated fluorescence intensity and A is the absorbance at the excitation wavelength.
 - Plot $\log(R)$ versus $\log(\eta)$ to generate a linear calibration curve based on the Förster-Hoffmann equation.[9]

- Sample Preparation and Measurement:
 - For lipid vesicle suspensions, prepare vesicles at a desired lipid concentration (e.g., 0.2 mM).
 - Add DCVJ from a stock solution to the vesicle suspension to a final concentration of approximately 50 nM (lipid-to-dye ratio of ~4000:1).
 - Incubate the sample for 30 minutes at a temperature above the lipid phase transition to ensure probe incorporation into the membrane.[\[9\]](#)
 - Measure the fluorescence and absorbance spectra of the sample as described for the standards.
 - Calculate the fluorescence-to-absorbance ratio (R) for the sample.
- Viscosity Determination:
 - Using the calibration curve, determine the viscosity of the sample microenvironment from its measured R value.

Monitoring Amyloid- β (A β) Aggregation

This protocol details the use of DCVJ to monitor the early stages of A β peptide aggregation.[\[3\]](#)
[\[10\]](#)

Materials:

- A β peptide stock solution (e.g., A β 40 or A β 42)
- DCVJ stock solution (1 mM in DMSO)
- Assay buffer (e.g., PBS, pH 7.4)
- Fluorometer with kinetic measurement capabilities

Procedure:

- Sample Preparation:

- Prepare a solution of A β peptide in the assay buffer at the desired concentration (e.g., 10 μ M).
- Add DCVJ from the stock solution to a final concentration of 1 μ M.
- The experiment should be performed at 37°C with constant stirring to promote aggregation.[\[10\]](#)
- Fluorescence Measurement:
 - Set the excitation wavelength to 465 nm and record the emission spectrum from 480 to 600 nm.[\[10\]](#)
 - Monitor the fluorescence intensity at the emission maximum (around 510 nm) over time. For A β 42, measurements can be taken every 4 minutes, while for the slower aggregating A β 40, measurements can be taken every 10 minutes.[\[10\]](#)
 - An increase in fluorescence intensity over time indicates the binding of DCVJ to forming A β oligomers and fibrils, where its rotation is restricted.
- Time-Resolved Fluorescence (Optional):
 - To further characterize the aggregates, time-resolved fluorescence decay of DCVJ can be measured at its monomer (510 nm) and potential excimer (575 nm) emission wavelengths. [\[3\]](#)[\[10\]](#) Changes in fluorescence lifetime provide information about the conformational dynamics of the A β aggregates.

Monitoring Mast Cell Degranulation

This protocol describes how to use DCVJ to observe the dynamic process of mast cell degranulation.[\[10\]](#)[\[11\]](#)

Materials:

- Isolated mast cells (e.g., from rat peritoneal cavity)
- DCVJ

- Fluo-3-AM (for intracellular calcium imaging, optional)
- Compound 48/80 (mast cell degranulation stimulant)
- Cytochalasin D (actin polymerization inhibitor, optional control)
- HEPES buffer (pH 7.4)
- Confocal fluorescence microscope

Procedure:

- Cell Labeling:
 - Resuspend purified mast cells in HEPES buffer.
 - Load the cells with DCVJ.
 - If monitoring calcium influx, co-load cells with Fluo-3-AM.
- Microscopy and Stimulation:
 - Place the DCVJ-loaded mast cells in an observation chamber maintained at 37°C on the confocal microscope stage.
 - Acquire baseline fluorescence images using an excitation wavelength of 488 nm and collecting emission above 515 nm.[\[10\]](#)
 - Stimulate the cells with Compound 48/80 (e.g., 12.5 µg/mL) to induce degranulation.[\[10\]](#)
 - Collect fluorescence images at regular intervals (e.g., every 10 seconds) to observe the change in DCVJ fluorescence intensity and localization.[\[10\]](#)
- Data Analysis:
 - An increase in DCVJ fluorescence intensity within the cytoplasm, often forming a ring-like structure around the nucleus, indicates changes in the cytoplasmic viscosity and/or binding of DCVJ to cytoskeletal components during degranulation.[\[11\]](#)

- The fluorescence intensity changes can be quantified using image analysis software.

Monitoring Tubulin Polymerization

This protocol outlines the use of DCVJ to monitor the assembly of tubulin into microtubules.[\[12\]](#)

Materials:

- Purified tubulin
- DCVJ stock solution
- Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP (1 mM)
- Glycerol (optional, as a polymerization enhancer)
- Fluorometer

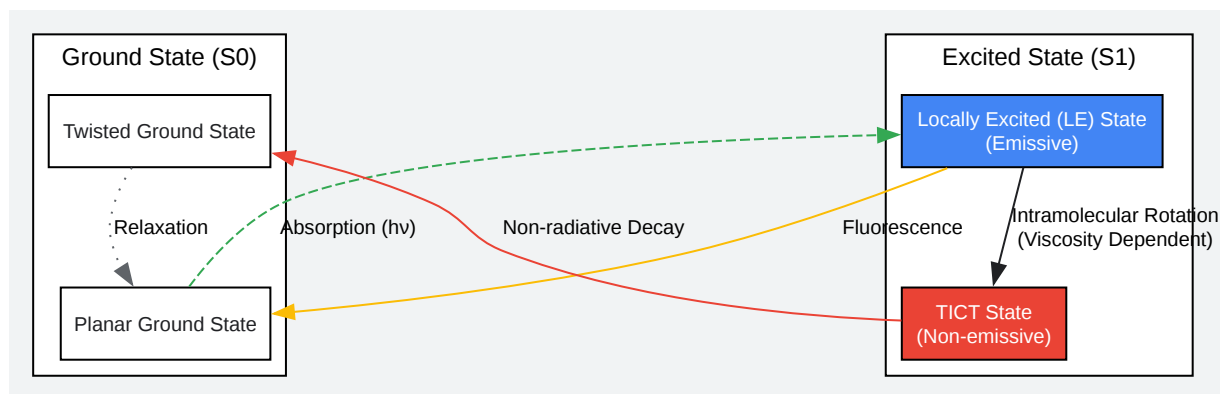
Procedure:

- Reaction Setup:
 - On ice, prepare the reaction mixture containing tubulin at the desired concentration (e.g., 2 mg/mL) in the polymerization buffer.
 - Add DCVJ to the mixture. The binding of DCVJ to tubulin dimers will result in an initial fluorescence signal.
 - Add GTP to the reaction mixture.
- Initiation and Measurement:
 - Initiate polymerization by raising the temperature to 37°C.
 - Immediately begin monitoring the fluorescence intensity of DCVJ over time. An increase in fluorescence intensity indicates the polymerization of tubulin into microtubules, which further restricts the rotation of bound DCVJ.[\[12\]](#)

- Data Analysis:
 - The rate of fluorescence increase corresponds to the rate of tubulin polymerization.
 - The distinct fluorescence characteristics of DCVJ when bound to tubulin dimers versus polymerized microtubules allow for the differentiation of these states.[12]

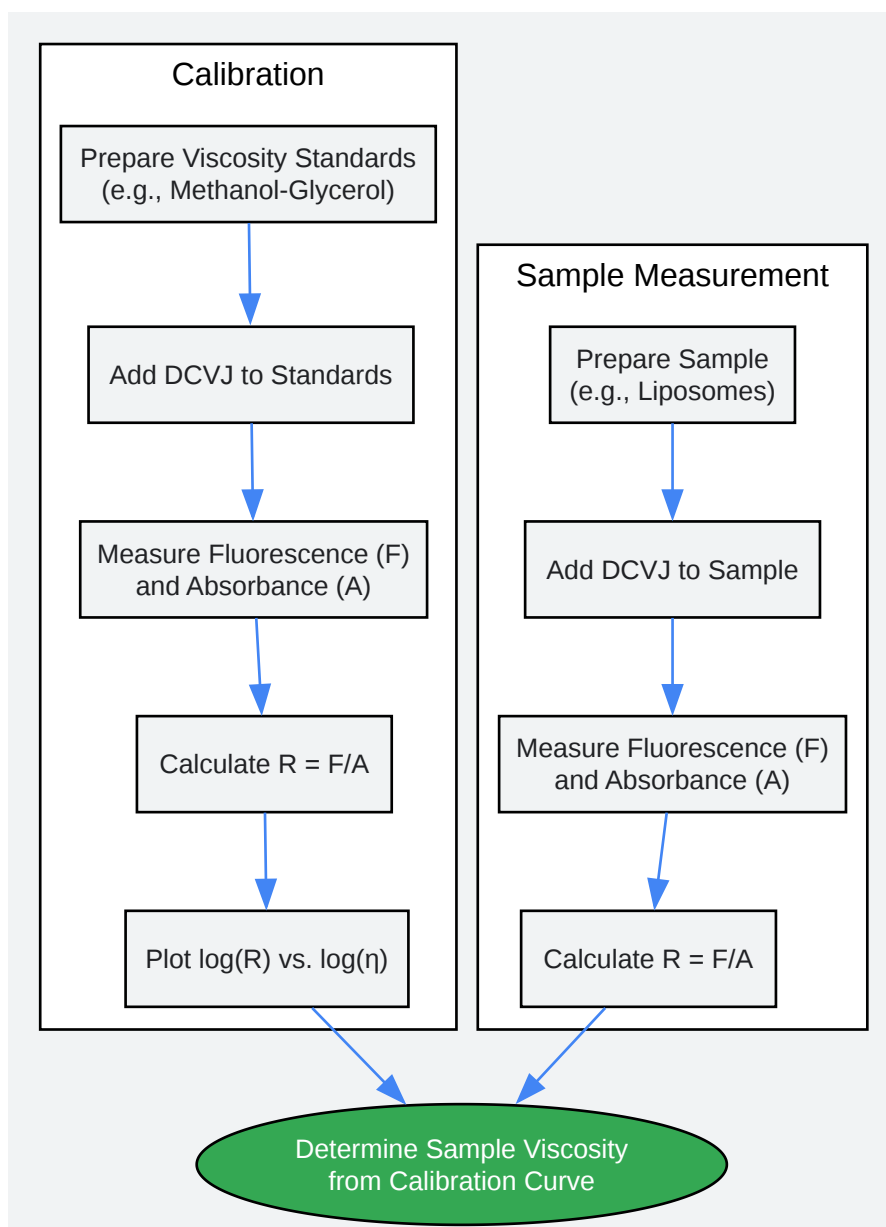
Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to TICT in DCVJ.



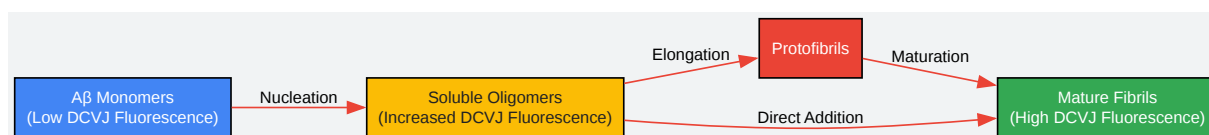
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Caption: Jablonski diagram illustrating the TICT process in DCVJ.



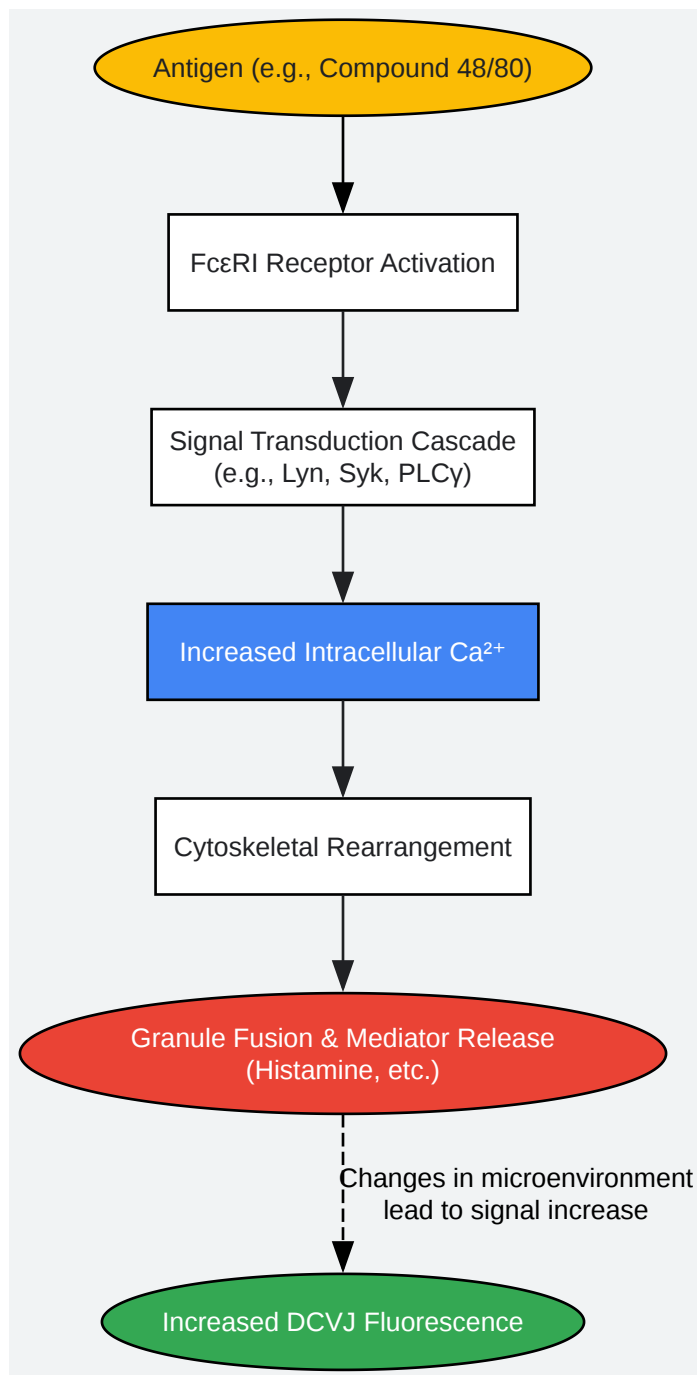
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Caption: Experimental workflow for viscosity measurement using DCVJ.



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Caption: Simplified pathway of amyloid-beta aggregation.



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